Iopromide

Description

This compound is a low osmolar, non-ionic X-ray contrast agent for intravascular administration. It functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs. Although this compound can cause several serious adverse effects, including cardiac events, thromboembolism, hypersensitivity reaction, and even death if administered intrathecally inadvertently, it is still deemed to have a favorable safety profile, with only 0.7% of patients in a 2 years study experiencing adverse events. Although the mechanism is unclear, women and outpatients tend to have a higher incidence of adverse events compared to other population groups. Approved by the FDA in 1995 and Health Canada in 1994 under the brand name ULTRAVIST, this compound is used in radiological diagnosis, including, but not limited to, intra-arterial digital subtraction angiography (IA-DSA), cerebral and peripheral arteriography, peripheral venography, excretory urography, brain computer tomography (CT), coronary arteriography, left ventriculography, visceral angiography, and orthography.

This compound is a Radiographic Contrast Agent. The mechanism of action of this compound is as a X-Ray Contrast Activity.

This compound is a contrast medium.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1995. This drug has a black box warning from the FDA.

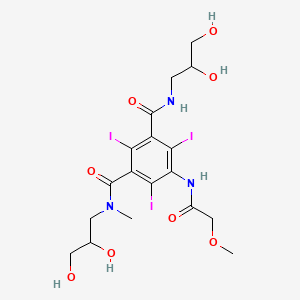

structure given in first source

Properties

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-methylbenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAIEPBNLOQYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023163 | |

| Record name | Iopromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

791.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73334-07-3 | |

| Record name | Iopromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73334-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iopromide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073334073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iopromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iopromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOPROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712BAC33MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iopromide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Iopromide's Mechanism of Action in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical mechanism of action of iopromide, a widely used non-ionic, low-osmolar iodinated contrast medium. By examining its effects at the cellular and molecular levels in various preclinical models, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its biological interactions and potential toxicities, particularly concerning contrast-induced acute kidney injury (CI-AKI).

Core Mechanism: A Multi-faceted Approach to Cytotoxicity

Preclinical studies reveal that this compound's primary mechanism of action, particularly in the context of nephrotoxicity, involves the induction of cellular stress, leading to apoptosis and autophagy in renal cells. This process is largely mediated by the generation of reactive oxygen species (ROS) and the subsequent modulation of critical signaling pathways.

Induction of Oxidative Stress

A key initiating event in this compound-induced cellular damage is the significant increase in intracellular ROS production.[1] This oxidative stress disrupts normal cellular function and triggers downstream signaling cascades that promote cell death. In human embryonic kidney (HEK) 293 cells, treatment with 50 mgI/ml of this compound resulted in a 165% increase in ROS production.[1] The use of ROS scavengers, such as N-acetyl-L-cysteine (NAC), has been shown to block this ROS production and subsequently restore cell viability, underscoring the central role of oxidative stress in this compound's cytotoxic effects.[1]

Activation of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in renal tubular epithelial cells.[1][2] This is evidenced by several key cellular changes:

-

DNA Fragmentation: Treatment with this compound leads to DNA breaks, a hallmark of apoptosis, as detected by TUNEL assays.

-

Caspase Activation: this compound activates crucial executioner caspases, including caspase-3, caspase-7, and the initiator caspase-9. This indicates the involvement of the intrinsic apoptotic pathway.

-

Morphological Changes: Cells undergoing apoptosis following this compound exposure become rounded and bright.

The pro-apoptotic effects of this compound are concentration- and time-dependent.

Induction of Autophagy

In addition to apoptosis, this compound also triggers autophagy, a cellular process of self-digestion of damaged organelles. This is characterized by the formation of acidic vacuoles and increased lysosomal activity. Interestingly, studies suggest that autophagy may initially act as a protective response to this compound-induced stress. Inhibition of autophagy with agents like 3-methyladenine (3-MA) or bafilomycin A1 (Baf) has been shown to enhance this compound-induced cell death, suggesting that autophagy plays a protective role in this context.

Key Signaling Pathways Modulated by this compound

This compound's effects on apoptosis and autophagy are orchestrated through the modulation of specific intracellular signaling pathways.

Inhibition of the AKT Signaling Pathway

The AKT signaling pathway is a critical regulator of cell survival. Preclinical studies have demonstrated that this compound significantly reduces AKT kinase activity in HEK 293 cells. The inhibition of this pro-survival pathway is directly correlated with the induction of both apoptosis and autophagy. The generation of ROS appears to be an upstream event leading to the inactivation of AKT signaling.

Activation of the TLR4/NF-κB Inflammatory Pathway

Another significant pathway implicated in this compound-induced renal injury is the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling cascade. This compound has been shown to increase the expression of TLR4 and phosphorylated NF-κB. This activation leads to the production of pro-inflammatory cytokines such as IL-18, IL-1β, and TNF-α, contributing to inflammation and cell injury. The use of a TLR4 antagonist can mitigate these effects.

Effects on Renal and Endothelial Tissues in Preclinical Models

The cellular mechanisms described above translate to observable tissue-level effects in animal models.

Renal Histopathology

In rat models, intravenous administration of this compound has been shown to cause significant renal tubular damage. Histopathological examination reveals:

-

Loss of Brush Border: A key indicator of tubular injury.

-

Tubular Necrosis: The death of tubular epithelial cells.

-

Formation of Proteinaceous Casts: These casts can obstruct the renal tubules.

Interestingly, while this compound induces these structural changes, some studies have reported no significant alterations in renal function markers like blood urea nitrogen (BUN) and serum creatinine (SCr) at certain time points post-administration. This compound also transiently increases the expression of inducible nitric oxide synthase (iNOS) in the glomerulus at 24 and 48 hours, with levels decreasing by 72 hours.

Endothelial Cell Viability

The effects of this compound on endothelial cells are generally less severe compared to ionic contrast media. In vitro studies on human and murine endothelial cells have shown that non-ionic contrast media like this compound only affect cell viability after prolonged exposure at high concentrations (50 and 100 mg/mL). This suggests a wider margin of safety for the vascular endothelium compared to ionic agents.

Quantitative Data Summary

| Parameter | Cell/Animal Model | This compound Concentration/Dose | Observation | Reference |

| Cell Viability (IC50) | HEK 293 cells | 187±3.45 mgI/ml (24h) | Time- and concentration-dependent decrease | |

| 53.10±1.87 mgI/ml (48h) | ||||

| ROS Production | HEK 293 cells | 50 mgI/ml | 165% increase | |

| Caspase-3/-7 Activity | HEK 293 cells | 50 and 100 mgI/ml | Significant increase | |

| Caspase-9 Activity | HEK 293 cells | 50 and 100 mgI/ml | Significant increase | |

| Renal Tubular Damage | Rats (unilateral nephrectomy) | 231 mg iodine/rat | Increased histopathological scores for loss of brush border and tubular necrosis | |

| iNOS Expression (Glomerulus) | Rats (unilateral nephrectomy) | 231 mg iodine/rat | Significant increase at 24h and 48h, decrease at 72h | |

| Endothelial Cell Viability | Human and murine endothelial cells | 50 and 100 mg/mL (prolonged exposure) | Decreased viability |

Experimental Protocols

In Vitro Cell Viability and Cytotoxicity Assays

-

Cell Culture: Human embryonic kidney (HEK) 293 cells or human renal tubular epithelial HK-2 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 25, 50, 100, 150, 200 mgI/ml) for different time points (e.g., 24, 48 hours).

-

MTT Assay: Cell viability is assessed using the MTT assay, which measures the metabolic activity of cells.

-

LDH Assay: Membrane damage is evaluated by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

TUNEL Assay: Apoptotic DNA fragmentation is detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

-

Caspase Activity Assays: The activities of specific caspases (e.g., caspase-3, -7, -9) are measured using commercially available assay kits.

-

ROS Detection: Intracellular ROS production is quantified using fluorescent probes like CM-H2DCFDA.

-

Western Blotting: The expression levels of key proteins in signaling pathways (e.g., AKT, TLR4, NF-κB, Bax, Bcl-2) are determined by Western blot analysis.

In Vivo Animal Studies

-

Animal Model: Male Wistar or Sprague-Dawley rats are often used. To increase susceptibility to kidney injury, a unilateral nephrectomy may be performed.

-

This compound Administration: this compound is administered intravenously at a clinically relevant dose (e.g., 231 mg iodine per rat).

-

Sample Collection: Animals are euthanized at different time points (e.g., 24, 48, 72 hours) after this compound administration. Blood and kidney tissues are collected.

-

Renal Function Tests: Serum levels of BUN and creatinine are measured to assess renal function.

-

Histopathological Examination: Kidney tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate for tubular damage, including loss of brush border, tubular necrosis, and cast formation.

-

Immunohistochemistry: The expression of specific proteins, such as iNOS, in the kidney tissue is determined by immunohistochemistry.

Pharmacokinetics and General Safety

This compound is characterized by its low osmolality and viscosity. It exhibits low protein binding and is rapidly excreted, predominantly via the kidneys in an unchanged form. Its hydrophilic nature contributes to a low interaction with proteins and membranes. Preclinical studies in various animal models, including mice, rats, and dogs, have generally shown this compound to be well-tolerated with a favorable safety profile compared to older, ionic contrast agents.

Conclusion

The preclinical mechanism of action of this compound is complex, primarily revolving around the induction of oxidative stress in renal cells. This leads to the activation of apoptotic and autophagic pathways, mediated by the inhibition of pro-survival signals like AKT and the activation of pro-inflammatory cascades such as the TLR4/NF-κB pathway. These cellular events manifest as renal tubular damage in animal models. While this compound demonstrates a better safety profile than ionic contrast media, particularly concerning endothelial toxicity, its potential for nephrotoxicity remains a key consideration. A thorough understanding of these mechanisms is crucial for the development of strategies to mitigate contrast-induced acute kidney injury and for the design of safer contrast agents in the future.

References

An In-Depth Technical Guide to the Physicochemical Properties of Iopromide for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopromide is a second-generation, non-ionic, tri-iodinated, monomeric radiographic contrast agent widely utilized in diagnostic imaging.[1][2] Marketed as Ultravist®, it enhances the visibility of internal structures during X-ray-based procedures such as computed tomography (CT), angiography, and excretory urography.[2][3] Its primary function is to opacify blood vessels and the extracellular space within the path of its flow, allowing for detailed radiographic visualization until significant hemodilution occurs.[4] The efficacy and safety of an iodinated contrast medium are intrinsically linked to its physicochemical properties. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their assessment, and visual representations of its biological pathways and experimental workflows.

Core Physicochemical and Pharmacokinetic Properties

The performance of this compound as a contrast agent is defined by a balance of properties that maximize X-ray attenuation while minimizing physiological disruption. Key parameters such as osmolality, viscosity, hydrophilicity, and pharmacokinetic behavior are critical for its safety and utility in in vivo imaging.

Data Presentation: Quantitative Properties

The following tables summarize the key physicochemical and pharmacokinetic parameters of this compound.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₄I₃N₃O₈ | |

| Molecular Weight | 791.11 g/mol | |

| Iodine Content | 48.12% | |

| LogP (Lipophilicity) | -1.9 / -0.44 | |

| Protein Binding | ~1% | |

| Solubility | Water-soluble | |

| Formulation pH | 7.4 (Range: 6.5 - 8.0) |

Table 2: Osmolality and Viscosity of this compound Solutions (Ultravist®)

| Iodine Concentration | Temperature | Osmolality (osm/kg H₂O) | Viscosity (mPa·s) | Source(s) |

| 300 mg/mL | 20°C | - | 8.7 | |

| 300 mg/mL | 37°C | 0.61 | 4.6 | |

| 370 mg/mL | 20°C | - | 20.1 | |

| 370 mg/mL | 37°C | 0.77 | 9.5 |

Note: The osmolality of human plasma is approximately 0.285 osm/kg H₂O.

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value | Description | Source(s) |

| Route of Administration | Intravascular (Intra-arterial or Intravenous) | Injected into blood vessels. | |

| Distribution Half-life (t½α) | 0.24 hours | The initial phase where the drug distributes from the blood into the tissues. | |

| Elimination Half-life (t½β) | 2.0 hours | The main phase of elimination from the body. | |

| Terminal Half-life (t½γ) | 6.2 hours | A slower, terminal phase of elimination. | |

| Volume of Distribution (Vdss) | ~16 L | Suggests distribution is primarily confined to the extracellular space. | |

| Total Clearance | 107 mL/min | The rate at which the drug is cleared from the body. | |

| Renal Clearance | 104 mL/min | The rate of clearance by the kidneys. | |

| Metabolism | None significant | This compound is not metabolized or deiodinated. | |

| Primary Excretion Route | Renal (Glomerular Filtration) | Primarily excreted by the kidneys. | |

| Excretion Profile | 97% excreted unchanged in urine | The vast majority of the dose is eliminated via the kidneys. |

Experimental Protocols

The determination of this compound's physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for key assays.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The "shake-flask" method is the standard procedure for its determination.

-

Principle: This method measures the equilibrium distribution of a solute between two immiscible liquid phases, typically n-octanol (representing a lipid phase) and water (representing an aqueous phase).

-

Methodology:

-

Preparation: A solution of this compound is prepared in either n-octanol or water. The two solvents are pre-saturated with each other to ensure mutual saturation at the time of the experiment.

-

Partitioning: A known volume of the this compound solution is added to a flask containing a known volume of the other solvent.

-

Equilibration: The flask is sealed and agitated (e.g., shaken in a temperature-controlled water bath) for a sufficient period to allow equilibrium to be reached (typically several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Measurement of Viscosity

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for the injectability and hemodynamic effects of contrast media. It is typically measured using a rotational viscometer.

-

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. This torque is proportional to the fluid's viscosity.

-

Methodology:

-

Apparatus Setup: A suitable rotational viscometer with a specific spindle (e.g., cone-plate or coaxial cylinder) is selected based on the expected viscosity of the this compound solution.

-

Temperature Control: The sample of the this compound solution is placed in a thermostatted bath and allowed to equilibrate to a precise temperature (e.g., 20°C or 37°C), as viscosity is highly temperature-dependent.

-

Measurement: The spindle is immersed in the this compound solution to the specified depth. The viscometer is turned on, and the spindle rotates at a set angular velocity.

-

Data Acquisition: The instrument measures the torque acting on the spindle. This measurement is used to calculate the dynamic viscosity, typically reported in millipascal-seconds (mPa·s).

-

Calibration: The viscometer is calibrated before use with standard liquids of known viscosity.

-

Measurement of Osmolality

Osmolality is the measure of solute concentration per unit mass of solvent and is a key factor in the physiological tolerance of contrast agents. The freezing-point depression method is a common and accurate technique.

-

Principle: The freezing point of a solution is lower than that of the pure solvent. This depression is directly proportional to the molal concentration of all solute particles in the solution.

-

Methodology:

-

Apparatus: An osmometer designed for freezing-point depression measurement is used.

-

Calibration: The osmometer is calibrated using standard solutions of known osmolality (e.g., sodium chloride solutions).

-

Sample Preparation: A precise volume of the this compound solution is placed in the sample tube of the osmometer.

-

Measurement Cycle:

-

The sample is supercooled in a controlled cooling bath to a temperature below its freezing point.

-

The sample is then induced to freeze (e.g., by a vibrating stirrer), causing the temperature to rise rapidly to a stable plateau at its freezing point.

-

A thermistor precisely measures this freezing point temperature.

-

-

Calculation: The instrument calculates the osmolality of the sample based on the measured freezing-point depression compared to the pure solvent (water). The result is expressed in osmoles per kilogram of water (osm/kg H₂O).

-

Determination of Plasma Protein Binding

Equilibrium dialysis is a widely accepted method for determining the extent to which a drug binds to plasma proteins.

-

Principle: This technique involves dialyzing a drug-containing plasma sample against a drug-free buffer solution through a semi-permeable membrane. The membrane allows free (unbound) drug to pass through but retains the larger protein and protein-bound drug complexes. At equilibrium, the concentration of the free drug is the same on both sides of the membrane.

-

Methodology:

-

Apparatus: An equilibrium dialysis device (e.g., a RED - Rapid Equilibrium Dialysis device) is used, which consists of sample and buffer chambers separated by a semi-permeable membrane with a specific molecular weight cutoff.

-

Sample Preparation: Human or animal plasma is spiked with a known concentration of this compound.

-

Dialysis: The this compound-containing plasma is added to the sample chamber, and an equal volume of buffer (e.g., PBS) is added to the buffer chamber.

-

Incubation: The dialysis unit is sealed and incubated at a physiological temperature (37°C) with gentle rotation for a period sufficient to reach equilibrium (e.g., 4-24 hours).

-

Quantification: After incubation, aliquots are taken from both the plasma and buffer chambers. The total this compound concentration in the plasma chamber (C_total) and the free this compound concentration in the buffer chamber (C_free) are measured by HPLC or LC-MS/MS.

-

Calculation: The percentage of protein binding is calculated using the formula:

-

% Bound = [(C_total - C_free) / C_total] * 100

-

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to this compound's use in in vivo imaging.

Caption: Workflow illustrating the mechanism of X-ray contrast enhancement by this compound.

Caption: The primary pharmacokinetic pathway of this compound from administration to excretion.

Caption: Experimental workflow for a preclinical study assessing the renal tolerance of this compound.

References

Synthesis and Chemical Profile of Iopromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopromide is a non-ionic, monomeric, tri-iodinated X-ray contrast agent widely used in medical imaging procedures such as angiography, urography, and computed tomography (CT).[1] Its low osmolality and viscosity in aqueous solutions contribute to a favorable safety profile compared to ionic contrast agents.[2] This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical characteristics, and detailed experimental protocols for its preparation and analysis.

Chemical Structure

The chemical structure of this compound, N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(methoxyacetyl)amino]-N-methyl-1,3-benzenedicarboxamide, is presented below. The four hydroxyl groups contribute to its hydrophilicity.

Figure 1: Chemical Structure of this compound

Synthesis of this compound

The synthesis of this compound typically originates from 5-amino-2,4,6-triiodoisophthalic acid or its derivatives. The core of the synthesis involves a multi-step process including acylation and subsequent amidation reactions. Several synthetic routes have been developed to optimize yield and purity. Below are detailed protocols for two common synthetic pathways.

Synthetic Pathway 1: From 5-Amino-2,4,6-triiodoisophthaloyl Dichloride

This pathway involves the initial acylation of 5-amino-2,4,6-triiodoisophthaloyl dichloride with methoxyacetyl chloride, followed by sequential amidation with two different amino alcohols.

Step 1: Synthesis of 5-[(2-Methoxy)acetamido]-2,4,6-triiodoisophthaloyl dichloride [3][4]

-

Materials:

-

5-Amino-2,4,6-triiodoisophthaloyl dichloride

-

Methoxyacetyl chloride

-

N,N-Dimethylacetamide (DMAc)

-

-

Procedure:

-

Dissolve 5-Amino-2,4,6-triiodoisophthaloyl dichloride in DMAc in a reaction vessel.

-

Cool the mixture to 0-5 °C.

-

Slowly add methoxyacetyl chloride to the solution while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

The resulting solution containing 5-[(2-Methoxy)acetamido]-2,4,6-triiodoisophthaloyl dichloride is used directly in the next step.

-

Step 2: Synthesis of 5-[(2-Methoxy)acetamido]-3-(2,3-dihydroxy-N-methylpropylcarbamoyl)-2,4,6-triiodobenzoyl chloride [4]

-

Materials:

-

Solution of 5-[(2-Methoxy)acetamido]-2,4,6-triiodoisophthaloyl dichloride in DMAc

-

N-Methyl-2,3-dihydroxypropylamine

-

Solid base catalyst (e.g., ZrO₂-Cr₂O₃)

-

-

Procedure:

-

To the solution from Step 1, add the solid base catalyst.

-

Slowly add N-Methyl-2,3-dihydroxypropylamine to the mixture.

-

Stir the reaction at room temperature for several hours.

-

Monitor the reaction progress by HPLC.

-

Upon completion, the catalyst can be filtered off. The filtrate containing the product is used in the next step.

-

Step 3: Synthesis of this compound

-

Materials:

-

Solution of 5-[(2-Methoxy)acetamido]-3-(2,3-dihydroxy-N-methylpropylcarbamoyl)-2,4,6-triiodobenzoyl chloride

-

2,3-Dihydroxypropylamine

-

-

Procedure:

-

To the filtrate from Step 2, add 2,3-dihydroxypropylamine.

-

Stir the mixture at room temperature until the reaction is complete.

-

The crude this compound is then purified.

-

-

Crystallization:

-

The reaction mixture is typically poured into a solvent in which this compound has low solubility, such as isopropanol or acetone, to induce precipitation.

-

The precipitate is collected by filtration and washed with the same solvent.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to achieve high purity. The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals.

-

The purified crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Synthetic Pathway 2: Iodination as a Final Step

An alternative synthetic route involves the formation of the amide side chains on a non-iodinated benzene ring, with the iodination reaction occurring as one of the final steps. This approach can offer advantages in terms of cost and handling of intermediates.

Chemical Characteristics of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its formulation, stability, and clinical application.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄I₃N₃O₈ | |

| Molecular Weight | 791.11 g/mol | |

| Appearance | White to off-white solid | MedchemExpress |

| Melting Point | Data not consistently reported; decomposition may occur at high temperatures. | |

| Solubility | ||

| Water | Freely soluble | |

| DMSO | Freely soluble | |

| Ethanol | Practically insoluble | |

| Acetone | Practically insoluble | |

| N,N-Dimethylformamide (DMF) | High solubility | |

| pKa (predicted) | 11.09 (strongest acidic) | |

| logP (predicted) | -1.9 (ALOGPS) | |

| Iodine Content | 48.1% | |

| Osmolality (37 °C) | ||

| 300 mg I/mL solution | 607 mOsmol/kg H₂O | |

| 370 mg I/mL solution | 774 mOsmol/kg H₂O | |

| Viscosity (37 °C) | ||

| 300 mg I/mL solution | 4.6 mPa·s | |

| 370 mg I/mL solution | 9.0 mPa·s | |

| Protein Binding | ~1% |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.

¹H-NMR Spectroscopy

¹³C-NMR Spectroscopy

Similar to ¹H-NMR, detailed published ¹³C-NMR data is scarce. However, analysis would be expected to show distinct signals for the iodinated aromatic carbons, the carbonyl carbons of the amide and acetyl groups, and the various aliphatic carbons of the side chains.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The mass spectrum of this compound shows a prominent peak for the molecular ion [M+H]⁺ at m/z 792. Fragmentation patterns would likely involve cleavage of the amide bonds and loss of the side chains.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups. Key absorptions are expected for the O-H and N-H stretching of the hydroxyl and amide groups, C=O stretching of the amide and acetyl groups, and C-I stretching. An example of the infrared spectrum of this compound in KBr is available in the literature.

Stability and Degradation

This compound is relatively stable in aqueous solution. However, it can undergo degradation under certain conditions. Forced degradation studies, which are crucial for identifying potential degradation products and developing stability-indicating analytical methods, typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress. The primary degradation pathway for iodinated contrast media can involve deiodination. Studies have shown that this compound can be degraded by advanced oxidation processes such as ozonation and UV irradiation.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characteristics of this compound. The outlined synthetic pathways and experimental protocols offer a practical guide for its preparation. The comprehensive summary of its physicochemical and spectroscopic properties is essential for researchers and professionals involved in the development, formulation, and analysis of this important contrast agent. Further research into detailed spectroscopic analysis and the development of even more efficient and environmentally friendly synthetic routes will continue to be of interest in the field. continue to be of interest in the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Methoxyacetamido-2,4,6-triiodoisophthaloyl chloride | 76350-03-3 | Benchchem [benchchem.com]

- 4. CN103965074A - Novel synthesis method for this compound - Google Patents [patents.google.com]

Iopromide (CAS: 73334-07-3): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopromide is a non-ionic, low-osmolar iodinated contrast agent widely utilized in clinical diagnostic imaging.[1] Its fundamental role in a clinical setting is to enhance the visibility of vascular structures and organs during X-ray-based procedures such as computed tomography (CT) and angiography.[2] The core of its function lies in the high atomic number of the iodine atoms within its structure, which effectively attenuates X-rays, leading to a brighter signal on imaging scans.[3] Beyond its well-established clinical utility, this compound (CAS: 73334-07-3) serves as a valuable tool in various research applications, primarily in toxicological studies and in the investigation of cellular stress responses. This technical guide provides an in-depth overview of the research applications of this compound, focusing on quantitative data, detailed experimental protocols, and the elucidation of cellular signaling pathways.

Core Research Applications

The primary research application of this compound is in the study of contrast-induced nephrotoxicity (CIN).[4] Due to its direct effects on renal cells at high concentrations, this compound is often used to induce kidney injury in in vitro and in vivo models, allowing researchers to investigate the underlying molecular mechanisms of CIN and to explore potential protective strategies.[5] Additionally, emerging research has highlighted its role in modulating immune cell responses.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro research studies on this compound.

| Cell Line | Assay | Endpoint | This compound Concentration | Incubation Time | Result | Reference |

| HEK 293 | MTT Assay | Cell Viability (IC50) | Not Applicable | 24 hours | 187 ± 3.45 mgI/ml | |

| HEK 293 | MTT Assay | Cell Viability (IC50) | Not Applicable | 48 hours | 53.10 ± 1.87 mgI/ml | |

| HEK 293 | ROS Assay | ROS Production | 50 mgI/ml | Not Specified | 165% increase |

Table 1: Cytotoxicity and Oxidative Stress Induced by this compound in Human Embryonic Kidney (HEK) 293 Cells.

| Cell Line | Treatment | Cytokine Measured | Result | Reference |

| HMC-1 | This compound | IL-4 | Significant increase | |

| HMC-1 | This compound | MCP-1 | Significant increase | |

| HMC-1 | IFN-γ + this compound | IL-4 | Dramatically increased expression | |

| HMC-1 | IFN-γ + this compound | MCP-1 | Dramatically increased expression |

Table 2: Effect of this compound on Cytokine Expression in Human Mast Cell Line (HMC-1).

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research applications of this compound.

Cell Viability Assessment using MTT Assay

This protocol is adapted from studies investigating this compound-induced cytotoxicity in HEK 293 cells.

Materials:

-

HEK 293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

This compound solution (sterile)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HEK 293 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 25, 50, 100, 200 mgI/ml). Incubate for the desired time periods (e.g., 24 or 48 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined by plotting cell viability against the log of this compound concentration.

Detection of Autophagy using Acridine Orange Staining

This protocol is based on the methodology used to detect this compound-induced autophagy.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Acridine Orange solution (1 µg/mL in PBS)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound (e.g., 50 mgI/ml) for the desired duration. Include an untreated control group.

-

Staining: After treatment, wash the cells twice with PBS. Add the Acridine Orange staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

Washing: Remove the staining solution and wash the cells twice with PBS.

-

Visualization: Mount the coverslips on microscope slides with a drop of PBS. Observe the cells under a fluorescence microscope using a dual-bandpass filter. The cytoplasm and nucleus of healthy cells will fluoresce green, while acidic vesicular organelles (AVOs), indicative of autophagy, will fluoresce bright red or orange.

-

Quantification (Optional): The intensity of red fluorescence can be quantified using image analysis software to assess the extent of autophagy.

In Vitro AKT Kinase Activity Assay

This protocol provides a general framework for assessing the effect of this compound on AKT kinase activity, as suggested by research findings. Commercially available kits are often used for this assay.

Materials:

-

Cell lysates from control and this compound-treated cells

-

AKT Kinase Assay Kit (containing lysis buffer, immunoprecipitating antibody against AKT, protein A/G beads, kinase assay buffer, ATP, and a GSK-3 fusion protein as a substrate)

-

Phospho-GSK-3α/β (Ser21/9) antibody for Western blot detection

-

Reagents and equipment for Western blotting

Procedure:

-

Cell Lysis: Lyse control and this compound-treated cells using the provided lysis buffer. Quantify the protein concentration of the lysates.

-

Immunoprecipitation: Incubate a standardized amount of protein lysate with the anti-AKT antibody to capture AKT protein. Add protein A/G beads to pull down the antibody-protein complex.

-

Kinase Reaction: Wash the immunoprecipitated complexes and resuspend them in the kinase assay buffer. Initiate the kinase reaction by adding ATP and the GSK-3 substrate. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Detection: Stop the reaction and analyze the phosphorylation of the GSK-3 substrate by Western blotting using a phospho-specific antibody.

-

Data Analysis: Quantify the band intensities to determine the relative AKT kinase activity in this compound-treated cells compared to the control.

Signaling Pathway Visualizations

This compound-Induced Nephrotoxicity Pathway

Caption: this compound induces ROS-dependent cell stress and downregulates AKT signaling, leading to apoptosis and autophagy.

This compound and Mast Cell Activation Pathway

Caption: this compound, particularly with IFN-γ pre-treatment, activates mast cells to release inflammatory mediators.

Conclusion

While this compound's primary role remains in clinical diagnostics, its application in research provides a valuable model for studying specific cellular stress pathways. The induction of oxidative stress, apoptosis, and autophagy in renal cells by this compound offers a robust system for investigating the mechanisms of drug-induced nephrotoxicity. Furthermore, its effects on immune cells open avenues for research into the pathobiology of hypersensitivity reactions to contrast media. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the use of this compound as a tool for researchers and scientists in their investigations, ultimately contributing to a deeper understanding of cellular responses to xenobiotics and the development of novel therapeutic strategies.

References

- 1. promega.com [promega.com]

- 2. This compound in combination with IFN-γ induces the activation of HMC-1 cells via IL-4 and MCP-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacochemical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High Concentration of this compound Induces Apoptosis and Autophagy in Human Embryonic Kidney Cells via Activating a ROS-dependent Cellular Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and efficacy of this compound in cerebral arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]

Iopromide: A Technical Guide to Stability and Solubility for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and solubility of iopromide, a non-ionic, iodinated contrast medium. The data and protocols presented herein are intended to support laboratory professionals in the effective use and analysis of this compound in research and development settings.

Physicochemical Properties

This compound is a white, amorphous, and hygroscopic solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄I₃N₃O₈ | [1] |

| Molecular Weight | 791.12 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Broad transition around 160°C | [3] |

| pKa (Strongest Acidic) | 11.09 (Predicted) | [4] |

| logP | -1.9 (ALOGPS) |

Solubility Profile

This compound is freely soluble in water and dimethyl sulfoxide (DMSO). Its solubility in various common laboratory solvents is summarized in Table 2. The data indicates that this compound's solubility is highest in N,N-dimethylformamide (DMF) and decreases in the order of methanol, ethanol, isopropyl alcohol, acetone, ethyl acetate, and toluene.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility (Mole Fraction, x) at 298.15 K (25°C) | Reference |

| Water | Freely Soluble (Qualitative) | |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (126.4 mM) | |

| N,N-Dimethylformamide (DMF) | 0.7796 × 10⁻⁴ | |

| N-Methylpyrrolidone (NMP) | 0.9663 × 10⁻⁴ | |

| Methanol | 0.3068 × 10⁻⁴ | |

| Ethanol | 0.2455 × 10⁻⁴ | |

| n-Propanol | 0.1966 × 10⁻⁴ | |

| Isopropanol | 0.1205 × 10⁻⁴ | |

| Acetonitrile | 0.5169 × 10⁻⁴ | |

| Acetone | Practically Insoluble (Qualitative) | |

| Ethyl Acetate | 0.7161 × 10⁻⁴ | |

| Toluene | Minimum solubility |

Stability and Degradation

This compound is a stable compound under recommended storage conditions. However, it can be degraded under forced conditions, which is a critical consideration for developing stability-indicating analytical methods.

Storage and Handling

For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. This compound solutions are sensitive to light and should be protected from it.

Degradation Pathways

Forced degradation studies are essential to understand the degradation pathways of this compound and to develop stability-indicating analytical methods. The primary degradation pathways identified for this compound involve:

-

Hydrolysis: Degradation in acidic and alkaline media.

-

Oxidation: Degradation in the presence of oxidizing agents like hydrogen peroxide.

-

Photolysis: Degradation upon exposure to UV light. Direct photolysis is a dominant degradation pathway in UV/H₂O₂ advanced oxidation processes.

-

Thermal Degradation: Degradation at elevated temperatures.

Studies have shown that this compound can be degraded by advanced oxidation processes such as UV/H₂O₂, UV/chlorination, and UV/persulfate. The degradation of this compound in these systems follows pseudo-first-order kinetics.

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

References

- 1. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contrast agent stability: a continuous B-mode imaging approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Osmolality and Viscosity of Iopromide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Iopromide, a nonionic, low-osmolar iodinated contrast medium. A thorough understanding of its osmolality and viscosity is critical for researchers and drug development professionals to ensure accurate and reproducible experimental outcomes, optimize administration protocols, and enhance safety in preclinical and clinical studies. This document presents quantitative data, detailed experimental methodologies, and logical workflows to facilitate a deeper understanding of these key characteristics.

Core Physicochemical Properties of this compound

This compound is a widely used X-ray contrast agent that enhances the visibility of vascular structures and organs during imaging procedures.[1] Its efficacy and safety are significantly influenced by its osmolality and viscosity, which affect everything from injection pressures to potential physiological responses.[2][3]

Data on Osmolality and Viscosity

The osmolality and viscosity of this compound solutions are primarily dependent on the concentration of the agent and the temperature of the solution. The following tables summarize these key quantitative data for various concentrations of this compound, commercially known as Ultravist®.

Table 1: Osmolality of this compound (Ultravist®) Solutions

| Concentration (mg Iodine/mL) | Osmolality (mOsm/kg water) | Comparison to Plasma (285 mOsm/kg water) |

| 240 | 483 | ~1.7 times |

| 300 | 607 | ~2.1 times |

| 370 | 774 | ~2.7 times |

Data compiled from various sources.[4][5]

Table 2: Viscosity of this compound (Ultravist®) Solutions at Different Temperatures

| Concentration (mg Iodine/mL) | Viscosity at 20°C (mPa·s) | Viscosity at 37°C (mPa·s) | Viscosity at 40°C (mPa·s) |

| 240 | 5.1 | - | 2.8 |

| 300 | 9.1 - 9.2 | 4.9 | 4.4 |

| 370 | 20.1 - 21.2 | 9.5 | 8.7 |

Viscosity is measured in millipascal-seconds (mPa·s). Data compiled from various sources.

Warming this compound solutions to body temperature (37°C) significantly reduces their viscosity. This practice can lower the required injection pressure, which is particularly beneficial for high-rate injections in procedures like computed tomographic angiography.

Experimental Protocols

Accurate and consistent measurement of osmolality and viscosity is essential for quality control and comparative research. The following are detailed methodologies for these key experiments.

Protocol for Measuring Osmolality

The osmolality of this compound solutions is typically determined using a vapor pressure osmometer. This method measures the dew point temperature depression of a sample compared to pure water, which is directly proportional to the concentration of osmotically active particles.

Materials and Equipment:

-

Vapor pressure osmometer (e.g., Vapro® 5600)

-

Micropipette (10 µL) and sterile tips

-

Osmolality standards (e.g., 100, 290, 1000 mOsm/kg)

-

This compound solution samples

-

Deionized water for cleaning

Procedure:

-

Calibration: Calibrate the osmometer according to the manufacturer's instructions using at least two standard solutions that bracket the expected osmolality of the samples.

-

Sample Preparation: Ensure this compound solutions are at room temperature and free of air bubbles.

-

Measurement:

-

Using a clean micropipette tip, aspirate 10 µL of the this compound sample.

-

Load the sample onto a clean sample holder or a solute-free paper disc within the instrument.

-

Initiate the measurement cycle. The instrument will automatically determine the dew point depression and convert it to an osmolality reading in mOsm/kg.

-

-

Data Recording: Record the osmolality reading.

-

Cleaning: Clean the sample holder and thermocouple thoroughly with deionized water between each measurement to prevent cross-contamination.

-

Quality Control: Periodically re-run a standard solution to ensure the instrument's calibration remains accurate.

Protocol for Measuring Viscosity

The viscosity of this compound can be measured using a rotational viscometer or a capillary tube viscometer. The following protocol describes the use of a rotational viscometer.

Materials and Equipment:

-

Rotational viscometer with appropriate spindles

-

Temperature-controlled water bath or sample chamber

-

This compound solution samples

-

Viscosity standard fluids for calibration

-

Beakers or appropriate sample containers

Procedure:

-

Instrument Setup and Calibration:

-

Select the appropriate spindle and rotational speed based on the expected viscosity of the this compound solution. Higher concentrations and lower temperatures will require different settings than lower concentrations and higher temperatures.

-

Calibrate the viscometer using a certified viscosity standard fluid at the desired temperature.

-

-

Sample Preparation and Temperature Control:

-

Place the this compound sample in a suitable container.

-

Bring the sample to the target temperature (e.g., 20°C or 37°C) using the temperature-controlled bath or chamber. Allow sufficient time for the sample temperature to equilibrate.

-

-

Measurement:

-

Immerse the selected spindle into the this compound solution to the marked level.

-

Start the spindle rotation at the chosen speed.

-

Allow the reading to stabilize before recording the viscosity value in millipascal-seconds (mPa·s).

-

-

Data Recording: Record the viscosity, temperature, spindle type, and rotational speed.

-

Cleaning: Thoroughly clean the spindle and sample container after each measurement.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Osmolality Measurement using Vapor Pressure Osmometry.

Caption: Workflow for Viscosity Measurement using a Rotational Viscometer.

References

Iopromide's Cellular Ballet: A Technical Guide to Tissue Interactions

For Immediate Release

A Deep Dive into the Cellular and Molecular Interactions of Iopromide, a Non-ionic, Low-Osmolar Iodinated Contrast Medium

This technical guide offers an in-depth exploration of the intricate interactions between this compound and biological tissues at the cellular level. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research on the cytophysiological and pathological effects of this compound, with a focus on renal and endothelial cells. Through a comprehensive review of experimental data, detailed protocols, and visual representations of key signaling pathways, this guide aims to provide a foundational resource for understanding the cellular mechanisms of action of this widely used contrast agent.

Executive Summary

This compound, a non-ionic, low-osmolar iodinated contrast medium, is a cornerstone of modern diagnostic imaging. While generally considered safe, its administration is not without biological consequence. At the cellular level, this compound can induce a range of effects, from transient physiological responses to overt cytotoxicity. This guide elucidates these interactions, focusing on the induction of apoptosis, autophagy, and cellular stress. Particular attention is paid to the dose-dependent and cell-type-specific nature of these effects, providing a nuanced understanding of this compound's cellular footprint.

Cytotoxicity and Cell Viability

This compound exhibits a dose-dependent and time-dependent cytotoxic effect on various cell types, most notably renal and endothelial cells. The following tables summarize key quantitative data from in vitro studies.

Table 2.1: Cytotoxicity of this compound in Human Embryonic Kidney (HEK) 293 Cells

| Concentration (mgI/ml) | Exposure Time (hours) | Cell Viability (%) | IC50 (mgI/ml) |

| 25 | 24 | Not specified | 187 ± 3.45[1] |

| 50 | 24 | Not specified | |

| 100 | 24 | Not specified | |

| 200 | 24 | Not specified | |

| 25 | 48 | Not specified | 53.10 ± 1.87[1] |

| 50 | 48 | ~50%[1] | |

| 100 | 48 | <50%[1] | |

| 200 | 48 | <50%[1] |

Table 2.2: Effect of this compound on Human Renal Tubular Epithelial (HK-2) Cell Viability

| Concentration (mgI/mL) | Exposure Time (hours) | Cell Viability (%) |

| 50 | 3 | Decreased |

| 100 | 3 | Decreased |

| 150 | 3 | Decreased |

| 200 | 3 | Decreased |

Table 2.3: Effect of this compound on Endothelial Cell Viability

| Cell Type | Concentration (mg/mL) | Exposure Time (hours) | Effect on Viability |

| Human and Murine Endothelial Cells | 50 | Prolonged | Decreased |

| Human and Murine Endothelial Cells | 100 | Prolonged | Decreased |

Core Signaling Pathways Affected by this compound

This compound instigates cellular responses primarily through the induction of oxidative stress, leading to apoptosis and autophagy. The following sections detail the key signaling cascades involved.

ROS-Dependent Apoptosis and Autophagy in HEK 293 Cells

High concentrations of this compound have been shown to induce apoptosis and autophagy in human embryonic kidney (HEK) 293 cells through a mechanism dependent on the generation of reactive oxygen species (ROS). This leads to the downregulation of the AKT signaling pathway, a key regulator of cell survival. The subsequent activation of caspase-9 and caspase-3/-7 executes the apoptotic program. Interestingly, autophagy appears to play a protective role in this context, as its inhibition leads to enhanced cell death.

Endoplasmic Reticulum Stress in Renal Tubular Cells

In human renal tubular epithelial (HK-2) cells, this compound induces endoplasmic reticulum (ERS) stress. This is evidenced by an increase in GRP78 levels, a key marker of ERS. The activation of the ERS response can lead to apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and activation of cleaved caspase-3.

Inflammatory Pathway in Renal Tubular Cells

This compound can also trigger an inflammatory response in HK-2 cells by activating the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB)/NLRP3 inflammasome signaling pathway. This leads to the production of pro-inflammatory cytokines such as IL-1β and IL-18, contributing to cellular injury.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the cellular effects of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired time periods (e.g., 24 and 48 hours).

-

After treatment, add MTT solution to each well and incubate for a specified time (e.g., 4 hours) to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Culture and treat cells with this compound as described for the viability assay.

-

Fix and permeabilize the cells to allow entry of the labeling reagents.

-

Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

Wash the cells to remove unincorporated nucleotides.

-

Analyze the cells using fluorescence microscopy or flow cytometry to quantify the number of apoptotic cells (TUNEL-positive).

Autophagy Detection (Acridine Orange Staining)

Acridine orange is a fluorescent dye that can be used to visualize acidic vesicular organelles such as autophagosomes and lysosomes.

Protocol:

-

Culture and treat cells with this compound.

-

Stain the cells with acridine orange solution for a short period.

-

Wash the cells with a suitable buffer.

-

Observe the cells under a fluorescence microscope. In acridine orange-stained cells, the cytoplasm and nucleus fluoresce bright green, whereas acidic compartments appear as red-orange fluorescent vesicles. An increase in the number and intensity of these red-orange vesicles is indicative of increased autophagy.

Reactive Oxygen Species (ROS) Detection

Cellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

-

Culture and treat cells with this compound.

-

Load the cells with DCFH-DA, which is cell-permeable and non-fluorescent.

-

Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry to quantify the level of intracellular ROS.

Effects on Endothelial Cells and the Blood-Brain Barrier

This compound can induce mild to moderate changes in endothelial cells. These effects are thought to be at least partially mediated by the hyperosmolality of the contrast medium. Furthermore, studies have indicated that this compound can cause a transient disruption of the blood-brain barrier, allowing for its passage into the brain tissue. This effect is of particular importance in neurointerventional procedures where high local concentrations of the contrast agent may be achieved.

Conclusion

The interaction of this compound with biological tissues at the cellular level is a multifaceted process governed by a complex interplay of dose, cell type, and underlying physiological conditions. The primary mechanisms of this compound-induced cellular effects involve the generation of reactive oxygen species, leading to apoptosis, autophagy, and inflammatory responses. A thorough understanding of these cellular and molecular interactions is paramount for optimizing the diagnostic efficacy of this compound while minimizing its potential for adverse effects. This guide provides a comprehensive, data-driven overview to aid researchers and clinicians in this endeavor. Further research is warranted to fully elucidate the long-term cellular consequences of this compound exposure and to develop strategies to mitigate its cytotoxic potential.

References

Methodological & Application

Application Notes and Protocols: Iopromide Micro-CT for Tumor Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Contrast-enhanced micro-computed tomography (micro-CT) is a powerful non-invasive imaging modality for the three-dimensional visualization and quantification of tumor xenografts in preclinical research. Due to the inherently low soft-tissue contrast in standard micro-CT, iodinated contrast agents like Iopromide are essential for delineating tumor boundaries, assessing vascularity, and monitoring therapeutic response. This compound is a non-ionic, low-osmolar contrast agent that is rapidly distributed in the extracellular space and cleared by the kidneys. Its short half-life necessitates precise timing of image acquisition to capture optimal tumor enhancement.[1][2]

These application notes provide a detailed protocol for using this compound in micro-CT imaging of subcutaneous tumor xenograft models in mice, covering animal preparation, imaging procedures, and data analysis.

Key Experimental Protocols

Tumor Xenograft Model Establishment

This protocol describes the subcutaneous implantation of human cancer cells in immunocompromised mice.

Materials:

-

Human cancer cell line (e.g., AU565, MDA-MB-231, SKOV-3)[1][3]

-

Cell culture medium (e.g., RPMI, DMEM) and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Extracellular matrix (e.g., Matrigel or Cultrex BME)[1]

-

Immunocompromised mice (e.g., athymic nude mice), 4-6 weeks old

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Anesthetic (e.g., isoflurane)

-

Animal clippers

-

Antiseptic solution (e.g., 70% ethanol)

Procedure:

-

Cell Culture: Culture the selected human cancer cell line under standard conditions until 80-90% confluency.

-

Cell Harvesting: a. Aspirate the culture medium and wash the cells with PBS. b. Add Trypsin-EDTA to detach the cells. c. Neutralize the trypsin with culture medium and collect the cell suspension. d. Centrifuge the cell suspension and resuspend the cell pellet in a serum-free medium or PBS. e. Perform a viable cell count using a hemocytometer and trypan blue exclusion.

-

Cell Preparation for Injection: a. Centrifuge the required number of cells. For example, 5 x 10^6 MDA-MB-231 cells per mouse. b. Resuspend the cell pellet in a cold 1:1 mixture of serum-free medium/PBS and extracellular matrix to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice to prevent the matrix from solidifying.

-

Animal Preparation: a. Anesthetize the mouse using isoflurane. b. Shave the fur from the injection site (typically the flank or mammary fat pad). c. Cleanse the injection site with an antiseptic solution.

-

Subcutaneous Injection: a. Gently lift the skin at the injection site. b. Insert the needle of the syringe containing the cell suspension (typically 100 µL) into the subcutaneous space. c. Slowly inject the cell suspension, creating a small bleb under the skin. d. Withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.

-

Tumor Growth Monitoring: a. Monitor the mice regularly for tumor growth. b. Tumors are typically palpable within 1-2 weeks and ready for imaging when they reach a diameter of 5-10 mm (approximately 4-5 weeks post-injection).

This compound Micro-CT Imaging Protocol

This protocol outlines the procedure for performing contrast-enhanced micro-CT imaging on tumor-bearing mice.

Materials:

-

Tumor-bearing mouse

-

This compound injection (e.g., ISOVUE-370, providing 370 mg of iodine per mL)

-

Sterile saline

-

Anesthetic (e.g., isoflurane)

-

Micro-CT scanner

-

Animal monitoring equipment (respiratory and temperature monitoring)

-

Catheter (optional, for continuous infusion)

-

Syringe pump (optional)

Procedure:

-

Animal Preparation: a. Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). b. Place the mouse on the scanner bed, which should be equipped with a heating pad to maintain body temperature. c. Secure the mouse in a position that minimizes motion artifacts and places the tumor within the field of view.

-

Pre-Contrast Scan (Optional but Recommended): a. Perform a non-contrast micro-CT scan of the tumor region to serve as a baseline.

-

This compound Administration: a. Dosage Calculation: A typical dose is approximately 300 mg of iodine per kg of body weight. For a 25g mouse, this equates to roughly 20 µL of ISOVUE-370. Another common approach is a bolus injection of a fixed volume, for instance, 120 µL of ISOVUE-370. b. Injection Method (Tail Vein Bolus): i. Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins. ii. Using a 27-30 gauge needle, perform a bolus injection of the calculated this compound dose into a lateral tail vein.

-

Image Acquisition: a. Timing: Due to the rapid clearance of this compound, it is crucial to initiate the scan immediately after the bolus injection. The peak enhancement in tumors typically occurs within the first few minutes. b. Scanning Parameters: The optimal scanning parameters will vary depending on the micro-CT system. Representative parameters are provided in the table below.

-

Post-Scan Monitoring: a. Monitor the mouse until it has fully recovered from anesthesia.

Data Presentation

This compound Formulations and Dosage

| Parameter | Value | Reference |

| Contrast Agent | This compound (e.g., Ultravist®, ISOVUE-370) | |

| Iodine Concentration | 370 mg/mL | |

| Recommended Mouse Dose | ~300 mg Iodine/kg body weight | |

| Typical Injection Volume | 100 - 200 µL for a 25g mouse |

Representative Micro-CT Scanning Parameters

| Parameter | Value | Reference |

| Tube Voltage | 45-80 kVp | |

| Tube Current | 160-500 µA | |

| Voxel Size | 10-50 µm | |

| Number of Projections | 450-720 | |

| Integration Time | 116-250 ms | |

| Scan Time | ~17 seconds to a few minutes |

Quantitative Analysis of Tumor Enhancement

The enhancement of the tumor post-contrast can be quantified by measuring the change in radiodensity, typically expressed in Hounsfield Units (HU) or as the linear attenuation coefficient (LAC).

| Tumor Model | Contrast Agent | Post-Contrast Enhancement (Mean LAC cm⁻¹) | Reference |

| AU565 (Breast Cancer) | ISOVUE-370 | ~0.25 - 0.35 | |

| MDA-MB-231 (Breast Cancer) | ISOVUE-370 | ~0.20 - 0.30 | |

| SKOV-3 (Ovarian Cancer) | ISOVUE-370 | ~0.15 - 0.25 |

Note: LAC values can be converted to Hounsfield Units. The exact HU will depend on the scanner calibration.

Visualization of Signaling Pathways and Experimental Workflows

Tumor Angiogenesis Signaling Pathway

The following diagram illustrates the key signaling pathways involved in tumor angiogenesis, primarily driven by Vascular Endothelial Growth Factor (VEGF). This process is what allows for the visualization of tumor vasculature using contrast agents like this compound.

Caption: VEGF signaling pathway in tumor angiogenesis.

Experimental Workflow for this compound Micro-CT Imaging

The diagram below outlines the complete experimental workflow from establishing the tumor xenograft model to the final data analysis.

Caption: this compound micro-CT experimental workflow.

Conclusion

The use of this compound as a contrast agent for micro-CT imaging of tumor xenografts provides a robust and reproducible method for the longitudinal assessment of tumor growth and vascularity. The protocols and data presented here offer a comprehensive guide for researchers to implement this valuable technique in their preclinical studies. Adherence to a standardized protocol, particularly with respect to contrast agent dosage and the timing of image acquisition, is critical for obtaining high-quality, quantitative data. This approach can significantly enhance the understanding of tumor biology and the evaluation of novel anti-cancer therapies.

References

Application Notes and Protocols for Intravenous Iopromide Administration in Rats for Vascular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopromide (marketed as Ultravist®) is a non-ionic, low-osmolar iodinated contrast agent widely used in clinical and preclinical X-ray-based imaging modalities, including computed tomography (CT).[1] Its primary function is to opacify blood vessels, enabling detailed visualization and quantitative analysis of the vasculature.[2] Due to its rapid renal excretion in rodents, specific protocols involving continuous intravenous infusion are necessary for in vivo vascular imaging applications such as micro-CT angiography.[3][4]

These application notes provide a comprehensive guide for the intravenous administration of this compound in rats for the purpose of vascular imaging, with a focus on micro-CT applications. The document outlines detailed experimental protocols, quantitative data for comparative analysis, and essential safety considerations.

Key Properties of this compound

This compound is a water-soluble compound that provides excellent contrast enhancement of the vasculature and extracellular spaces.[2] It is available in various concentrations, with 300 mgI/mL and 370 mgI/mL being common formulations for preclinical imaging.

| Property | Value | Reference |

| Molecular Weight | 791.12 g/mol | |

| Protein Binding | ~1% | |

| Elimination Half-life | ~2 hours (main phase) | |

| Excretion | Primarily renal |

Experimental Protocols

In Vivo Micro-CT Angiography of the Rat Brain

This protocol is adapted from a study performing contrast-enhanced micro-CT of the rodent brain.

a. Animal Preparation:

-

Anesthetize a Sprague-Dawley rat (approx. 300 g) using isoflurane.

-

Place the anesthetized rat in a CT-compatible stereotaxic immobilization device to minimize motion artifacts.

-

Catheterize the tail vein for intravenous administration of the contrast agent.

b. This compound Administration:

-

Use this compound at a concentration of 300 mgI/mL.

-

Administer the this compound solution via continuous intravenous infusion at a rate of 2.5 mL/min.

c. Imaging Acquisition:

-